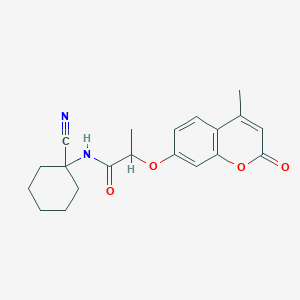
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. This results in increased levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels in the brain, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has also been shown to increase the levels of the neurotransmitter glutamate. This compound has also been shown to have effects on the levels of other neurotransmitters, including dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide is its potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of this enzyme in various neurological disorders. However, one limitation of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble analogs of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide that can be more easily used in experimental settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide and its potential therapeutic applications.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide can be synthesized using a multi-step process that involves the reaction of commercially available starting materials. The first step involves the condensation of 4-methyl-7-hydroxycoumarin and 2-cyanocyclohexanone to form 2-(4-methyl-2-oxochromen-7-yl) cyclohexanone. This intermediate is then reacted with 2-bromo-1-(4-hydroxyphenyl)propan-1-one to yield N-(4-hydroxyphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide. The final step involves the conversion of this intermediate to N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide through a cyanation reaction.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been shown to effectively reduce seizure activity and increase the seizure threshold. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-10-18(23)26-17-11-15(6-7-16(13)17)25-14(2)19(24)22-20(12-21)8-4-3-5-9-20/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKOUEPPVYKBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3(CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)
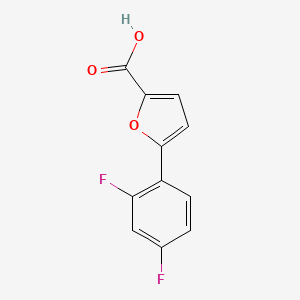
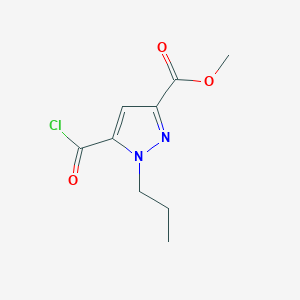
![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)
![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)
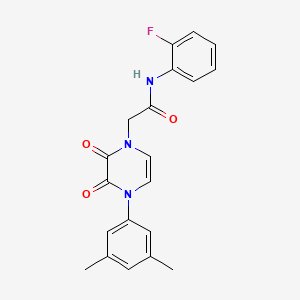
![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)
![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)
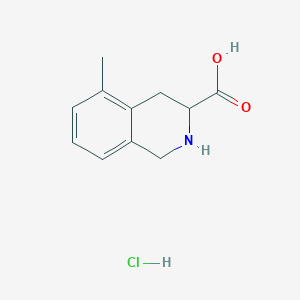
![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)
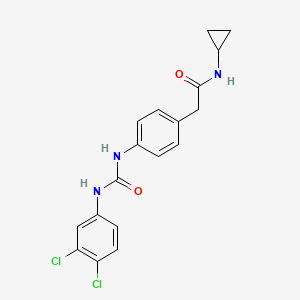

![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2363409.png)